1-(4-Methylphenyl)ethanamine, hcl
Overview
Description
It is structurally similar to amphetamines and has a molecular formula of C9H14ClN . This compound is known for its stimulant properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methylphenyl)ethanamine can be synthesized through several methods. One common synthetic route involves the reduction of 4-methylacetophenone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of 1-(4-Methylphenyl)ethanamine, hcl often involves catalytic hydrogenation of 4-methylacetophenone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions . The final product is then purified and converted to its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)ethanamine, hcl undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Alkyl halides and other electrophiles.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols.
Substitution: N-alkyl derivatives.
Scientific Research Applications
1-(4-Methylphenyl)ethanamine, hcl has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its potential therapeutic applications in treating certain neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)ethanamine, hcl involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced alertness and energy levels . The compound binds to and inhibits the reuptake of these neurotransmitters, resulting in increased synaptic concentrations and prolonged effects .
Comparison with Similar Compounds
1-(4-Methylphenyl)ethanamine, hcl is structurally similar to other phenethylamines such as amphetamine and methamphetamine. it differs in its specific substitution pattern on the phenyl ring, which imparts unique pharmacological properties. Similar compounds include:
Amphetamine: A well-known stimulant with a similar mechanism of action.
Methamphetamine: A potent stimulant with a higher potential for abuse.
Phenylethylamine: A naturally occurring compound with stimulant effects.
Properties
IUPAC Name |
1-(4-methylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-3-5-9(6-4-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWBCLYSNFCQGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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